

A Comparative Guide to N-Phenylglycine Analytical Standards and Reference Materials

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Compound of Interest

Compound Name: *N-Phenylglycine*

Cat. No.: *B554712*

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For researchers, scientists, and drug development professionals, the quality and reliability of analytical standards are paramount for accurate analytical method development, validation, and routine sample analysis. **N-Phenylglycine**, a key building block in the synthesis of various pharmaceuticals, requires well-characterized reference materials to ensure the quality and consistency of final products. This guide provides an objective comparison of commercially available **N-Phenylglycine** analytical standards, supported by typical experimental data and detailed analytical protocols.

Comparison of N-Phenylglycine Analytical Standards

The selection of a suitable **N-Phenylglycine** analytical standard depends on the specific requirements of the application, such as the need for a primary reference standard with a comprehensive certificate of analysis or a secondary standard for routine quality control. Major chemical suppliers offer various grades of **N-Phenylglycine**. Below is a summary of typical specifications from prominent vendors.

Data Presentation: Comparison of **N-Phenylglycine** Reference Materials

Supplier	Product Number	Purity (by HPLC/Titration)	Impurity Profile (Typical)	Identification Tests	Certificate of Analysis (CoA)
Sigma-Aldrich	330469	≥ 97%	Not specified in general product data	Conforms to structure (IR, NMR)	Available per lot
Thermo Fisher Scientific	A14182	≥ 97% (HPLC)	Not specified in general product data	Infrared Spectrum: Conforms	Available per lot
TCI America	P0180	> 97.0% (Titration)	Not specified in general product data	Conforms to structure	Available per lot
Chem-Impex	02146	≥ 99% (HPLC)[1]	Not specified in general product data	Conforms to structure	Available per lot
Santa Cruz Biotechnology	sc-239108	Not specified	Not specified	Available upon request	Available upon request

Note: The data presented in this table is based on publicly available information and typical specifications. For lot-specific data, please refer to the Certificate of Analysis provided by the supplier.

Experimental Protocols

Accurate characterization of **N-Phenylglycine** analytical standards is crucial for their intended use. The following are detailed methodologies for key experiments typically performed for quality control.

Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

- Sample Preparation: Prepare a potassium bromide (KBr) pellet of the **N-Phenylglycine** standard. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Instrument Parameters:
 - Spectrometer: A calibrated FTIR spectrometer.
 - Scan Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
- Procedure: Acquire the infrared spectrum of the sample.
- Acceptance Criteria: The infrared absorption spectrum of the sample should be concordant with the spectrum of a known reference standard or with the expected spectrum based on the molecular structure of **N-Phenylglycine**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Methodology:

This method is a general guideline for the purity determination of **N-Phenylglycine** by HPLC and may require optimization for specific instrumentation and standards.

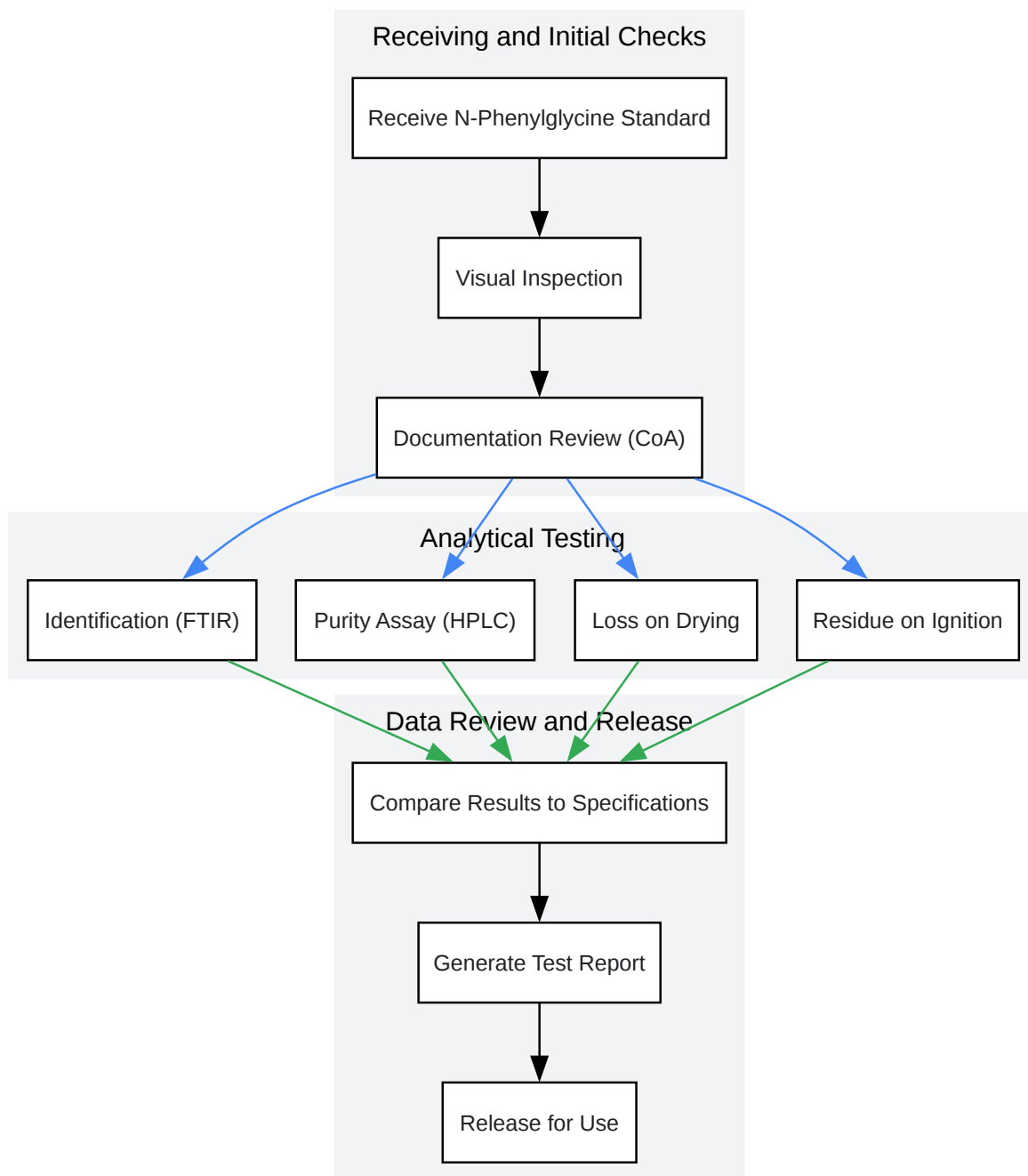
- Instrumentation and Conditions:
 - LC System: A high-performance liquid chromatography system with a UV detector.
 - Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm).
 - Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 20 mM monobasic sodium phosphate) and an organic solvent (e.g., methanol), such as a 90:10 (v/v) ratio of the aqueous buffer to methanol.^[2]

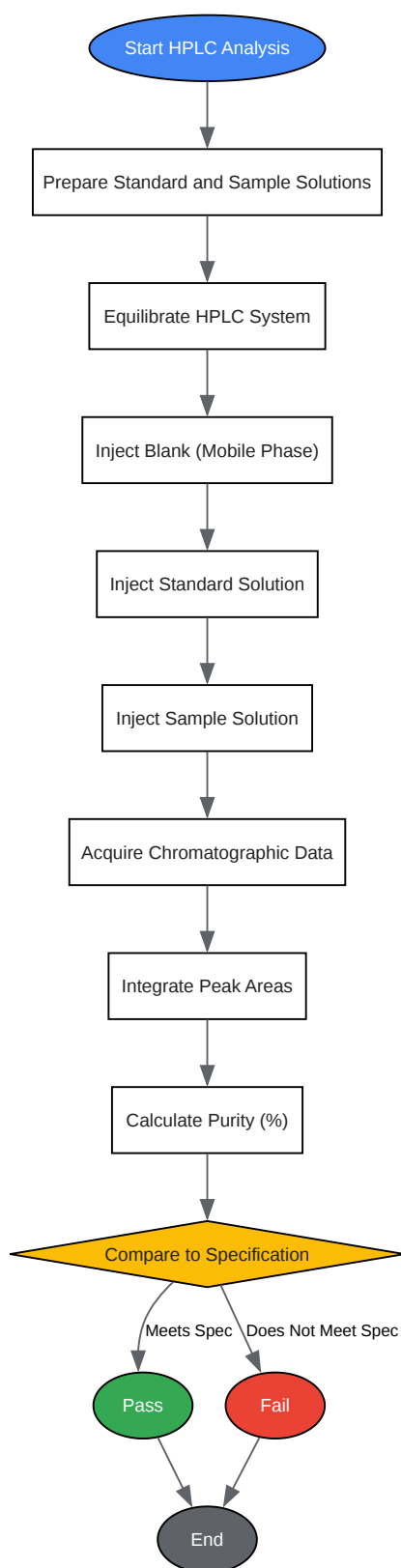
- Flow Rate: 1.0 mL/min.[2]
- Column Temperature: 30 °C.
- Detection: UV detector at 260 nm.[2]
- Injection Volume: 10 µL.
- Sample and Standard Preparation:
 - Standard Solution: Accurately weigh and dissolve an appropriate amount of **N-Phenylglycine** reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
 - Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the mobile phase as the diluent.
- Procedure:
 1. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 2. Inject a blank (mobile phase) to ensure the absence of interfering peaks.
 3. Inject the Standard Solution and record the chromatogram.
 4. Inject the Sample Solution and record the chromatogram.
 5. Identify the principal peak corresponding to **N-Phenylglycine**.
- Calculation of Purity: Calculate the purity of the sample using the area normalization method:
$$\text{Purity (\%)} = (\text{Area of the main peak} / \text{Total area of all peaks}) \times 100$$
- Acceptance Criteria: The purity of the **N-Phenylglycine** standard should meet the specifications outlined in the Certificate of Analysis (e.g., $\geq 97\%$).

Mandatory Visualizations

Experimental Workflow for Quality Control of N-Phenylglycine

The following diagram illustrates a typical workflow for the quality control testing of an **N-Phenylglycine** analytical standard.





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References

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